Cas no 195832-21-4 (SaS)-aminomethyl-1,2,3,4-tetrahydroisoquinoline)

SaS)-aminomethyl-1,2,3,4-tetrahydroisoquinoline structure
195832-21-4 structure
Nome do Produto:SaS)-aminomethyl-1,2,3,4-tetrahydroisoquinoline
N.o CAS:195832-21-4
MF:C10H14N2
MW:162.231562137604
MDL:MFCD08059292
CID:116838
PubChem ID:29921437

SaS)-aminomethyl-1,2,3,4-tetrahydroisoquinoline Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Isoquinolinemethanamine,1,2,3,4-tetrahydro-, (3S)-
    • (3S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine
    • 3(S)-AMINOMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE,
    • (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
    • AG-E-43149
    • CTK4E1858
    • KB-63385
    • S14-2473
    • SureCN4672723
    • 3(S)-AMINOMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE
    • 3-Isoquinolinemethanamine, 1,2,3,4-tetrahydro-, (3S)-
    • SCHEMBL4672723
    • AKOS006284715
    • MFCD08059292
    • 195832-21-4
    • 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine
    • A850912
    • EN300-3045576
    • DTXSID90652133
    • [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine
    • SaS)-aminomethyl-1,2,3,4-tetrahydroisoquinoline
    • MDL: MFCD08059292
    • Inchi: InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m0/s1
    • Chave InChI: QQDYNQIMTRERLH-JTQLQIEISA-N
    • SMILES: C1=CC=C2CN[C@@H](CC2=C1)CN

Propriedades Computadas

  • Massa Exacta: 162.11582
  • Massa monoisotópica: 162.115698455g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 147
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 0.5
  • Carga de Superfície: 0
  • Superfície polar topológica: 38Ų

Propriedades Experimentais

  • Densidade: 1.033
  • Ponto de ebulição: 294.8°C at 760 mmHg
  • Ponto de Flash: 153.7°C
  • Índice de Refracção: 1.549
  • PSA: 38.05
  • LogP: 1.68870

SaS)-aminomethyl-1,2,3,4-tetrahydroisoquinoline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
S225070-2.5mg
SaS)-aminomethyl-1,2,3,4-tetrahydroisoquinoline
195832-21-4
2.5mg
$ 200.00 2022-06-03
eNovation Chemicals LLC
Y1005116-5g
3(S)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline
195832-21-4 95%
5g
$2910 2024-07-28
Enamine
EN300-3045576-0.25g
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine
195832-21-4
0.25g
$479.0 2023-05-30
Enamine
EN300-3045576-0.05g
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine
195832-21-4
0.05g
$438.0 2023-05-30
Enamine
EN300-3045576-0.1g
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine
195832-21-4
0.1g
$458.0 2023-05-30
Enamine
EN300-3045576-10.0g
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine
195832-21-4
10g
$4144.0 2023-05-30
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0101-250mg
3(S)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline
195832-21-4 96%
250mg
¥2081.06 2025-01-21
eNovation Chemicals LLC
Y1005116-50mg
3(S)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline
195832-21-4 95%
50mg
$170 2025-02-18
eNovation Chemicals LLC
Y1005116-1g
3(S)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline
195832-21-4 95%
1g
$725 2025-02-18
eNovation Chemicals LLC
Y1005116-500mg
3(S)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline
195832-21-4 95%
500mg
$430 2025-02-28
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:195832-21-4)SaS)-aminomethyl-1,2,3,4-tetrahydroisoquinoline
A850912
Pureza:99%/99%/99%/99%/99%
Quantidade:1g/5g/500mg/250mg/100mg
Preço ($):712.0/2849.0/411.0/261.0/185.0